ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate

Description

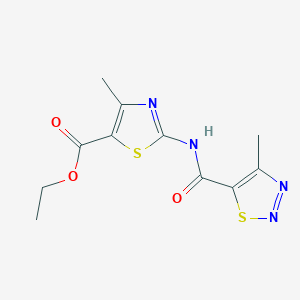

Ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate is a hybrid heterocyclic compound featuring a thiazole core substituted at the 2-position with a 4-methyl-1,2,3-thiadiazole-5-amido moiety and at the 4- and 5-positions with a methyl group and ethyl carboxylate, respectively. This structure combines the pharmacophoric features of both thiazole and thiadiazole rings, which are known for diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S2/c1-4-18-10(17)8-5(2)12-11(19-8)13-9(16)7-6(3)14-15-20-7/h4H2,1-3H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEXURQFMGFXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=NS2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural complexity of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate, several potential chemical reactions can be hypothesized based on the reactivity of its components:

Hydrolysis

-

Reaction Conditions : The compound could undergo hydrolysis under basic conditions, potentially cleaving the amide bond or ester group.

-

Products : This could yield the corresponding carboxylic acid or amine derivatives.

Condensation Reactions

-

Reaction Conditions : The compound might participate in condensation reactions with aldehydes or ketones, forming new C=N bonds.

-

Products : Such reactions could lead to the formation of imine or hydrazone derivatives.

Cyclization Reactions

-

Reaction Conditions : If the compound contains suitable functional groups, it might undergo intramolecular cyclization reactions under appropriate conditions.

-

Products : This could result in the formation of more complex heterocyclic structures.

Spectroscopic Analysis

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques:

-

IR Spectroscopy : Useful for identifying functional groups such as C=O, C=N, and N-H bonds.

-

NMR Spectroscopy : Provides detailed information about the molecular structure, including the environment of hydrogen and carbon atoms.

-

Mass Spectrometry : Essential for determining the molecular weight and fragmentation patterns.

Biological Activities

While specific biological activities of this compound are not well-documented, compounds containing similar heterocyclic rings have shown potential as anticancer agents, immunosuppressants, and elicitors of systemic acquired resistance in plants .

Data Table: Spectroscopic Data for Related Compounds

| Compound | IR (cm) | H NMR (ppm) | Mass Spectrometry (m/z) |

|---|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Not specified | Not specified | 172.21 g/mol (MW) |

| Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate | 3331, 3185, 1621 | 2.36, 2.43, 2.51, 2.65, 11.35, 12.78 | 414 (M) |

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and thiazole moieties exhibit promising antimicrobial properties. Ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that the compound demonstrates significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies utilizing human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects against various cancer types.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated an IC50 value of approximately 2.03 µM for HTC-116 and 2.17 µM for HepG-2 cells, demonstrating superior efficacy compared to standard chemotherapeutics.

Pesticidal Properties

This compound has been identified as a potential pesticide due to its ability to inhibit plant pathogens. It acts as a fungicide and bactericide, effectively controlling diseases in various crops.

Table 2: Efficacy of Ethyl 4-Methyl Compound as a Pesticide

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 90 |

| Botrytis cinerea | 200 | 85 |

| Phytophthora infestans | 150 | 80 |

Plant Growth Promotion

In addition to its pesticidal properties, this compound has shown potential as a plant growth promoter. Research indicates that it enhances root development and overall plant vigor when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations at the 2-Position of the Thiazole Core

The 2-position substituent significantly influences the compound’s chemical reactivity, solubility, and biological activity. Below is a comparative analysis:

Structural and Physicochemical Properties

Solubility :

- The target compound’s thiadiazole-amido group may reduce water solubility compared to acetamido () or pyridinyl () analogues due to increased hydrophobicity.

- Fluorinated derivatives (e.g., ethyl 2-(4-fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylate) exhibit enhanced lipid solubility from the fluorine atom .

Thermal Stability :

Crystallography :

- Structural confirmation of analogues often employs SHELX software for X-ray refinement (e.g., ). The target compound’s structure could be similarly validated.

Biological Activity

Ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in agriculture.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiadiazole moiety, which is known for its pharmacological significance. The presence of both the thiazole and thiadiazole rings contributes to the compound's bioactivity. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that derivatives containing thiadiazole structures can inhibit key enzymes involved in cancer cell proliferation:

- Inhibition of IMPDH : Compounds similar to this compound have been reported as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in cancer cells .

- Cell Cycle Arrest : Studies show that these compounds can induce apoptosis and alter cell cycle distribution in treated cells. For example, a significant increase in apoptotic cells was observed after treatment with related thiadiazoles .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction |

| LoVo | <20 | Cell cycle arrest |

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated promising antimicrobial properties. This compound is believed to possess similar effects:

- Antibacterial Potency : Compounds with similar structural motifs have shown activity against Staphylococcus aureus and other pathogenic bacteria . The mechanism involves the inhibition of bacterial topoisomerases without affecting human isoforms.

Agricultural Applications

The compound's biological activity extends into agricultural applications as well:

- Herbicidal Properties : Similar thiadiazoles have been reported as effective herbicides and growth regulators in various crops . The mechanism often involves disrupting metabolic pathways essential for plant growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Characterization : A study detailed the synthesis of various thiadiazole derivatives and their characterization using NMR and mass spectrometry . These derivatives were evaluated for their biological activities.

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives could significantly reduce cell viability in cancer cell lines compared to untreated controls .

Q & A

Basic: How can the synthesis of ethyl 4-methyl-2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazole-5-carboxylate be optimized for yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reactivity in thiadiazole-thiazole coupling reactions. highlights solvent-dependent yields in analogous syntheses, with DMF improving cyclization efficiency .

- Catalysis : Copper(I) or palladium catalysts (e.g., CuI, Pd(PPh₃)₄) can accelerate amide bond formation. For example, notes the use of catalytic systems for thiadiazole-thiazole conjugates .

- Temperature Control : Stepwise heating (e.g., 60°C for initial coupling, 100°C for cyclization) minimizes side reactions. details reflux conditions in acetic acid for similar heterocyclic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water) isolates the product. used recrystallization to achieve >95% purity .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the thiazole (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) regions. provides reference spectra for structurally related thiazole esters .

- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches. validated functional groups via IR before proceeding to bioassays .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., using a CHNS analyzer). resolved structural ambiguities by ensuring <0.3% deviation .

Advanced: How can computational docking studies predict the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known thiazole/thiadiazole interactions (e.g., α-glucosidase, kinase inhibitors). docked analogous compounds into α-glucosidase’s active site, revealing hydrogen bonding with key residues .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Generate pose clusters (RMSD <2.0 Å) and rank by binding energy (ΔG ≤ -8 kcal/mol).

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. For example, correlated docking poses of thiadiazole derivatives with in vitro antitumor activity .

Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in amide bonds (e.g., slow rotation causing peak splitting). For thiadiazole-amido-thiazole systems, used variable-temperature NMR to confirm conformational stability .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. solved crystal structures of analogous thiazole esters, confirming substituent positions via diffraction data .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments. employed isotopic tracers to validate heterocyclic connectivity .

Basic: What stability studies are essential for long-term storage of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests room-temperature stability).

- Hygroscopicity Testing : Store samples at 25°C/60% RH; monitor mass changes. notes ester hydrolysis risks in humid conditions for related carboxylates .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; HPLC analysis detects photodegradants.

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace the 4-methyl group on the thiadiazole with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity. showed improved bioactivity in halogenated analogs .

- Side-Chain Variation : Substitute the ethyl ester with tert-butyl or benzyl esters to modulate lipophilicity. demonstrated that bulkier esters increased cell membrane permeability in cancer models .

- Bioisosteric Replacement : Swap the thiadiazole ring with 1,2,4-triazole (e.g., ’s triazole-thiol systems) to retain hydrogen-bonding capacity while altering metabolic stability .

Basic: What synthetic routes are available for introducing the 4-methyl-1,2,3-thiadiazole moiety?

Methodological Answer:

- Hurd-Clarke Reaction : React thioamides with hydrazine and CS₂, followed by oxidative cyclization (e.g., using H₂O₂/Fe³⁺). synthesized thiadiazoles via this method .

- Diazo Coupling : Treat thioacetamide derivatives with diazonium salts (e.g., from 4-methylaniline). optimized this route for regioselective thiadiazole formation .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity). validated this for thiadiazole derivatives in cell cultures .

- Prodrug Design : Convert the ester to a water-soluble phosphate salt. highlights ester-to-phosphate strategies for carboxylate analogs .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.